Antibacterial agent 74

Description

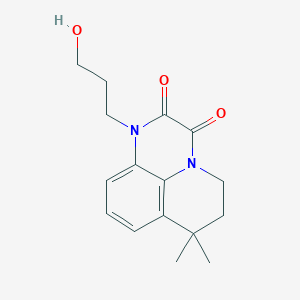

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O3 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

4-(3-hydroxypropyl)-10,10-dimethyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione |

InChI |

InChI=1S/C16H20N2O3/c1-16(2)7-9-18-13-11(16)5-3-6-12(13)17(8-4-10-19)14(20)15(18)21/h3,5-6,19H,4,7-10H2,1-2H3 |

InChI Key |

AFXDIAGXPGAOKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN2C3=C1C=CC=C3N(C(=O)C2=O)CCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Zosurabalpin: A Novel Antibacterial Agent Targeting Multidrug-Resistant Acinetobacter baumannii

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a critical threat to global health. Among the most formidable of these is carbapenem-resistant Acinetobacter baumannii (CRAB), a "Priority 1: CRITICAL" pathogen as designated by the World Health Organization, responsible for severe hospital-acquired infections with high mortality rates.[1][2] For over half a century, no new class of antibiotics effective against A. baumannii has been introduced.[3][4] This whitepaper details the discovery and preclinical development of Zosurabalpin, a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action, offering a promising new therapeutic avenue against this challenging pathogen.[5][6]

Introduction: The Unmet Need

Acinetobacter baumannii is a Gram-negative bacterium notorious for its intrinsic and acquired resistance mechanisms, rendering many existing antibiotics ineffective.[7][8] Its robust outer membrane, which contains lipopolysaccharide (LPS), acts as a formidable barrier to antibiotic penetration, contributing significantly to its multidrug resistance.[2][5] Invasive CRAB infections, such as ventilator-associated pneumonia and bloodstream infections, can lead to mortality rates as high as 60%.[3] The discovery of Zosurabalpin represents a significant breakthrough in the fight against this intractable pathogen.

Discovery of Zosurabalpin

Zosurabalpin (formerly RG6006) emerged from a high-throughput screening of approximately 45,000 tethered macrocyclic peptides.[1][3][6] This screening identified initial hit compounds with activity against A. baumannii. Subsequent structural optimization led to the development of Zosurabalpin, an amphoteric benzoic acid derivative with potent antibacterial activity and improved tolerability in preclinical models.[6]

Mechanism of Action: A Novel Target

Zosurabalpin exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[5][6] Specifically, it targets the LptB2FGC complex, an essential protein complex located in the inner membrane of Gram-negative bacteria.[3][5][7]

The LptB2FGC complex is responsible for transporting LPS from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial outer membrane.[5] By binding to and inhibiting this complex, Zosurabalpin blocks LPS transport, causing LPS to accumulate to toxic levels within the periplasm and leading to cell death.[5][7][9] This unique mechanism circumvents existing resistance pathways and is highly specific to Acinetobacter baumannii.[9]

In Vitro Activity

Zosurabalpin has demonstrated potent in vitro activity against a large panel of clinical isolates of carbapenem-resistant Acinetobacter baumannii. Its efficacy remains consistent across both susceptible and multidrug-resistant strains.

| Organism | Number of Isolates | MIC90 (mg/L) | Comparator Agents MIC90 (mg/L) |

| A. baumannii (CRAB) | 129 | 1 | Tigecycline: 8, Colistin: >16, Meropenem: >16 |

| Acinetobacter spp. (65% MDR) | 150 | - | - |

Table 1: In Vitro Activity of Zosurabalpin Against Acinetobacter baumannii Clinical Isolates.[8][9]

Time-kill assays have shown that Zosurabalpin exhibits bactericidal activity, defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL, against CRAB isolates.[10]

In Vivo Efficacy

The potent in vitro activity of Zosurabalpin translates to significant efficacy in various murine models of infection, demonstrating its potential for clinical application.

| Infection Model | Pathogen Strain | Key Findings |

| Neutropenic Mouse Pneumonia | Pan-drug-resistant A. baumannii | Dose-dependent reduction in bacterial load. |

| Mouse Sepsis Model | CRAB | Prevented death in mice with bacteria-triggered sepsis.[2][3] |

| Mouse Thigh/Femur Infection | CRAB | >5-log10 CFU decrease at the highest daily dose (360 mg/kg/day).[8][9] |

Table 2: Summary of In Vivo Efficacy Studies of Zosurabalpin.

Pharmacokinetics and Safety Profile

Early clinical and preclinical data indicate a promising pharmacokinetic and safety profile for Zosurabalpin.

| Parameter | Value (in mice) | Notes |

| Clearance | 51 mL/min/kg | High clearance.[8][9] |

| Volume of Distribution | 0.7 L/kg | Low volume of distribution.[8][9] |

| Half-life | 0.3 hours | Short half-life.[8][9] |

| Protein Binding | 37% unbound fraction | Moderate protein binding.[8][9] |

| Excretion | ~50% urine, ~50% feces | Balanced elimination pathways.[9] |

Table 3: Pharmacokinetic Parameters of Zosurabalpin in a Mouse Model.

Phase 1 clinical trials in healthy volunteers have shown that single intravenous doses of Zosurabalpin up to 2000 mg were safe and generally well-tolerated. The most common treatment-related adverse events were mild to moderate, reversible infusion-related reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are outlines of key experimental protocols used in the evaluation of Zosurabalpin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Zosurabalpin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., A. baumannii) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

-

Drug Dilution: Zosurabalpin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted drug. The plate is incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of Zosurabalpin that completely inhibits visible growth of the organism.

In Vitro Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of Zosurabalpin over time.

-

Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in fresh broth.

-

Drug Exposure: Zosurabalpin is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the test cultures, serially diluted, and plated on agar plates.

-

Enumeration and Analysis: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antibiotics.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of a CRAB strain is injected into the thigh muscle of the neutropenic mice.

-

Treatment: Zosurabalpin is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection.

-

Assessment of Bacterial Burden: At the end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).

Conclusion and Future Directions

Zosurabalpin represents a landmark achievement in the field of antibacterial research. Its novel mechanism of action, potent in vitro and in vivo activity against highly resistant Acinetobacter baumannii, and favorable early safety profile make it a promising candidate for addressing a critical unmet medical need. Continued clinical development is essential to fully elucidate its therapeutic potential and bring this much-needed new antibiotic to patients suffering from life-threatening CRAB infections. The discovery of Zosurabalpin also validates the LptB2FGC complex as a tractable target for the development of new antibiotics against Gram-negative pathogens.

References

- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amr-accelerator.eu [amr-accelerator.eu]

- 8. researchgate.net [researchgate.net]

- 9. noblelifesci.com [noblelifesci.com]

- 10. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

The Multi-Faceted Mechanism of Action of Withaferin A in Head and Neck Squamous Cell Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a steroidal lactone derived from the medicinal plant Withania somnifera, has emerged as a promising therapeutic agent in preclinical studies against various cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC). This technical guide synthesizes the current understanding of Withaferin A's mechanism of action in HNSCC, focusing on its effects on cell viability, apoptosis induction, and the underlying signaling pathways. The information presented herein is compiled from multiple in vitro studies, providing a comprehensive resource for researchers in oncology and drug discovery.

Anti-Proliferative and Cytotoxic Effects

Withaferin A exhibits potent anti-proliferative and cytotoxic effects against a range of HNSCC cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies, demonstrating its efficacy at micromolar and even nanomolar concentrations.

| Cell Line | IC50 Value | Reference(s) |

| UM-SCC-2 | 0.5 µM | [1][2][3] |

| MDA1986 | 0.8 µM, 265 ± 5 nM | [1][2][4] |

| JMAR | 2.0 µM, 265 ± 5 nM | [1][2][4] |

| JHU011 | 2.2 µM | [1][2][3] |

| AMC-HN4 | Not specified | [5] |

| SCC-4 | 14 µM | [6] |

| HSC-3 | Not specified | [7] |

| HSC-4 | Not specified | [7] |

Induction of Apoptosis

A primary mechanism through which Withaferin A exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This is evidenced by multiple cellular and molecular changes observed in HNSCC cells following treatment.

Quantitative Assessment of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been employed to quantify the extent of apoptosis. In MDA1986 and JMAR cells, treatment with 5 µM of Withaferin A for 24 hours resulted in a significant increase in the apoptotic cell population.

| Cell Line | Treatment | Apoptotic Cells (%) | Reference(s) |

| MDA1986 | 5 µM Withaferin A for 24 hours | 63% | [4] |

| JMAR | 5 µM Withaferin A for 24 hours | 60% | [4] |

| SCC-4 | 7, 14, and 28 µM Withaferin A | 5.8%, 12.4%, 22.66% | [6] |

Key Signaling Pathways in Apoptosis Induction

Withaferin A-induced apoptosis in HNSCC cells is a multi-faceted process involving the modulation of several key signaling pathways.

Withaferin A triggers the mitochondrial pathway of apoptosis, characterized by a reduction in mitochondrial membrane potential. In both JMAR and MDA1986 cells, treatment with 5 µM Withaferin A for 24 hours led to a decrease in mitochondrial membrane potential to less than 10% of control levels[4]. This is associated with the upregulation of pro-apoptotic proteins like Bax and Bim, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3[7][8][9]. The cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and has been observed in HNSCC cells treated with Withaferin A[5][7].

Evidence also suggests the involvement of the extrinsic apoptotic pathway. Studies have shown that Withaferin A can cause an increase in truncated Bid (t-Bid), cleavage of caspase-8, and an upregulation of Death Receptor 5 (DR5)[9].

The induction of apoptosis by Withaferin A has also been linked to the generation of thiol oxidation within the cancer cells. This process is independent of reactive oxygen species (ROS) production. The apoptotic effects of Withaferin A can be reversed by thiol donors such as N-acetylcysteine (NAC) and dithiothreitol (DTT), highlighting the importance of this mechanism[5][10].

Below is a diagram illustrating the apoptotic signaling pathways activated by Withaferin A.

Modulation of Key Cellular Signaling Pathways

Withaferin A's mechanism of action extends to the modulation of critical signaling pathways that govern cell survival, proliferation, and stress response.

Inhibition of the PI3K/Akt Pathway

A significant target of Withaferin A in HNSCC is the PI3K/Akt signaling pathway, a crucial regulator of cell survival. Withaferin A has been shown to inhibit the activation of Akt by reducing its phosphorylation and also decreasing the total levels of Akt protein in HNSCC cells[1][2][11].

Modulation of Heat Shock Proteins (HSPs)

Withaferin A acts as a potent inhibitor of HSP90 in HNSCC cells. It leads to the downregulation of HSP90 clients such as GRP94 and TRAP-1. Concurrently, it induces the expression of HSP70 and, to a lesser extent, HSP27, indicating a complex modulation of the cellular stress response[4].

The logical relationship of Withaferin A's impact on these key signaling pathways is depicted below.

Cell Cycle Arrest

In addition to inducing apoptosis, Withaferin A also causes cell cycle arrest in HNSCC cells. Specifically, it has been observed to induce a shift from the G0/G1 phase to the G2/M phase of the cell cycle, thereby preventing cell division[1][2][6][11].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Withaferin A's mechanism of action.

Cell Viability Assay (MTS Assay)

-

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

-

Protocol:

-

HNSCC cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Withaferin A or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.

-

The absorbance is then measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

HNSCC cells are treated with Withaferin A or a vehicle control.

-

After the treatment period, both floating and adherent cells are collected and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

HNSCC cells are treated with Withaferin A.

-

Cells are lysed in a suitable buffer to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, PARP, HSP90).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The experimental workflow for investigating Withaferin A's mechanism of action is summarized in the diagram below.

Conclusion

Withaferin A demonstrates significant anti-cancer activity against HNSCC cell lines through a multi-pronged mechanism of action. It effectively inhibits cell proliferation, induces apoptosis via both intrinsic and extrinsic pathways, modulates key survival and stress response signaling cascades, and causes cell cycle arrest. The detailed understanding of these mechanisms provides a strong rationale for the further development of Withaferin A as a potential therapeutic agent for the treatment of head and neck cancer. Future in vivo studies are warranted to validate these preclinical findings and to establish the safety and efficacy of Withaferin A in a clinical setting.

References

- 1. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin A, a cytotoxic steroid from Vassobia breviflora, induces apoptosis in human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. ascopubs.org [ascopubs.org]

- 5. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbuon.com [jbuon.com]

- 7. scirp.org [scirp.org]

- 8. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Physicochemical Properties of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of acetylsalicylic acid, commonly known as aspirin. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1][2] A thorough understanding of its physicochemical characteristics is critical for formulation development, quality control, and predicting its pharmacokinetic and pharmacodynamic behavior.

Chemical and Physical Properties

Aspirin (IUPAC name: 2-acetoxybenzoic acid) is an acetyl derivative of salicylic acid.[1][3][4] It is a white, crystalline, weakly acidic substance.[1][4] While stable in dry air, it gradually hydrolyzes into acetic and salicylic acids in the presence of moisture, often developing a vinegar-like odor.[1][3][5]

Table 1: Core Physicochemical Properties of Aspirin

| Property | Value |

| Molecular Formula | C₉H₈O₄[6][7] |

| Molecular Weight | 180.16 g/mol [1][6] |

| Melting Point | 135-136 °C (275-277 °F)[1][4][7][8] |

| Boiling Point | 140 °C (284 °F) (decomposes)[1][3][8] |

| pKa (acid dissociation constant) | 3.5 at 25 °C[1][3][9] |

| logP (octanol-water partition coefficient) | 1.18 - 1.19[6] |

| Density | 1.40 g/cm³[1][8] |

| Appearance | White, crystalline powder or granules[3][6][10] |

Table 2: Solubility Profile of Aspirin

| Solvent | Solubility |

| Water (25 °C) | ~3 mg/mL (Slightly soluble) |

| Water (37 °C) | 10 mg/mL[5] |

| Ethanol | 200 mg/mL (Freely soluble)[5][11] |

| Diethyl Ether | 100 mg/mL (Soluble)[5][11] |

| Chloroform | 58.8 mg/mL (Soluble)[5][11] |

| Acetone | Freely soluble[10] |

Mechanism of Action: COX Inhibition Pathway

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[1][12] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[12][13][14] The inhibition of COX-1 in platelets is irreversible for the life of the platelet (8-9 days), which accounts for aspirin's potent antiplatelet effect.[1][12]

Caption: Mechanism of action of Aspirin via irreversible inhibition of COX enzymes.

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key parameters.

The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting point, whereas impurities lead to a broader melting range at a lower temperature.[15]

Protocol:

-

Sample Preparation: Ensure the aspirin sample is completely dry. Finely crush the crystals into a powder.

-

Capillary Tube Loading: Press the open end of a capillary melting point tube into the aspirin powder until a small amount of sample (approx. 2-3 mm high) is packed into the sealed end.[16]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. A common setup involves attaching the tube to a thermometer and immersing both in a heated oil bath.[15]

-

Heating and Observation: Heat the bath gradually, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point (~135°C).[17]

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

The pKa value is critical as it influences the ionization state of the drug at different physiological pH values, which in turn affects absorption and distribution.

Protocol:

-

Sample Preparation: Accurately weigh a known amount of aspirin (e.g., 0.36 g) and dissolve it in a mixture of ethanol (e.g., 10 mL) and deionized water (e.g., 90 mL).[18][19] Ethanol is used to aid the dissolution of the poorly water-soluble aspirin.

-

Titration Setup: Place the aspirin solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH probe connected to a pH meter into the solution.

-

Titration: Fill a burette with a standardized strong base solution, such as 0.1 M sodium hydroxide (NaOH).[18]

-

Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.5-2.0 mL). After each addition, allow the pH to stabilize and record the total volume of titrant added and the corresponding pH.

-

Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half the volume of NaOH needed to reach the equivalence point has been added) corresponds to the point where pH = pKa.[18][19]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its determination.[20]

Protocol:

-

Phase Saturation: Prepare a biphasic system by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Shake the mixture vigorously and allow the phases to separate completely. This ensures that each phase is pre-saturated with the other.[21][22]

-

Sample Addition: Dissolve a known quantity of aspirin in the pre-saturated n-octanol phase.

-

Partitioning: Combine a precise volume of the aspirin-octanol solution with a precise volume of the pre-saturated aqueous buffer in a sealed container.

-

Equilibration: Shake the container for a set period (e.g., 30 minutes to several hours) to allow the aspirin to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.[22]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of aspirin in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination using the shake-flask method.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 5. Aspirin [drugfuture.com]

- 6. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Notes on The Properties of Aspirin [unacademy.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. LAB1 [intro.chem.okstate.edu]

- 18. edu.rsc.org [edu.rsc.org]

- 19. scribd.com [scribd.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Early In Vitro Evaluation of Compound X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the initial evaluation of a novel therapeutic candidate, referred to herein as Compound X. The following sections detail the core pharmacology, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicology assays crucial for early-stage drug discovery.

Data Presentation: Summary of In Vitro Profile of Compound X

The following tables summarize the key quantitative data obtained for Compound X across a panel of primary in vitro assays.

Table 1: In Vitro Pharmacology Profile of Compound X

| Assay Type | Target/Cell Line | Parameter | Value |

| Cell Viability | Cancer Cell Line A | IC50 | 5.2 µM |

| Cell Viability | Cancer Cell Line B | IC50 | 8.1 µM |

| Cell Viability | Normal Human Fibroblasts | IC50 | > 100 µM |

| Receptor Binding | Target Receptor Y | Ki | 15.8 nM |

| Enzyme Inhibition | Target Enzyme Z | IC50 | 25.3 nM |

Table 2: In Vitro ADME & Toxicology Profile of Compound X

| Assay Type | System | Parameter | Value | Classification |

| Caco-2 Permeability | Caco-2 monolayer | Papp (A-B) | 15.2 x 10-6 cm/s | High |

| Caco-2 Permeability | Caco-2 monolayer | Efflux Ratio | 1.1 | Low |

| CYP450 Inhibition | Human Liver Microsomes | CYP1A2 IC50 | > 50 µM | Low Risk |

| CYP450 Inhibition | Human Liver Microsomes | CYP2D6 IC50 | 25.7 µM | Moderate Risk |

| CYP450 Inhibition | Human Liver Microsomes | CYP3A4 IC50 | > 50 µM | Low Risk |

| hERG Inhibition | hERG-expressing cells | IC50 | > 30 µM | Low Risk |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Compound X that inhibits cell growth by 50% (IC50) in both cancerous and non-cancerous cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., Cancer Cell Line A, Cancer Cell Line B)

-

Normal human cell line (e.g., Normal Human Fibroblasts)

-

Complete cell culture medium

-

Compound X stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2][3]

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Compound X) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Compound X concentration and determine the IC50 value using non-linear regression analysis.[4][5]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Compound X by measuring its transport across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Complete cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Compound X stock solution

-

Lucifer yellow (for monolayer integrity check)

-

LC-MS/MS system for quantification

Protocol:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]

-

Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.[6][7]

-

Apical to Basolateral (A-B) Transport:

-

Wash the monolayer with pre-warmed transport buffer.

-

Add the transport buffer containing Compound X to the apical (A) side and fresh transport buffer to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Perform the same procedure as in A-B transport, but add Compound X to the basolateral side and collect samples from the apical side. This is done to determine the efflux ratio.[8]

-

-

Sample Analysis: Quantify the concentration of Compound X in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.[8]

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[8]

-

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of Compound X to inhibit the activity of major human CYP450 isoforms.

Materials:

-

Human liver microsomes

-

Specific CYP isoform substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Compound X stock solution

-

Positive control inhibitors for each CYP isoform

-

LC-MS/MS system for metabolite quantification

Protocol:

-

Incubation Mixture Preparation: In a microplate, prepare an incubation mixture containing human liver microsomes, potassium phosphate buffer, and the specific CYP isoform substrate.

-

Compound Addition: Add varying concentrations of Compound X to the wells. Include a vehicle control and a positive control inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Metabolite Quantification: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[9]

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of Compound X relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of Compound X concentration.[9]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and survival that is often a target in cancer drug discovery.[10]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the early in vitro evaluation of a compound library.[11][12]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchhub.com [researchhub.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. international-biopharma.com [international-biopharma.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to Compound X Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and subsequent validation of a bioactive compound's molecular target are pivotal stages in the drug discovery and development pipeline. This guide provides a comprehensive technical overview of the core methodologies employed to elucidate the protein targets of a novel bioactive molecule, designated here as "Compound X." We will delve into the principles and detailed protocols for key experimental approaches, including affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and CRISPR-Cas9 genetic screens. Furthermore, this document presents quantitative data in structured tables for comparative analysis and utilizes Graphviz diagrams to visualize complex signaling pathways and experimental workflows, offering a clear and in-depth resource for researchers in the field.

Introduction

The journey of a novel therapeutic agent from initial discovery to clinical application is contingent on a thorough understanding of its mechanism of action. A critical first step in this process is the identification of the specific molecular target(s) with which the compound interacts to elicit its biological effect.[1] Target identification is the process of pinpointing these molecular entities, which are often proteins such as enzymes or receptors.[2] Following identification, target validation is essential to confirm that modulation of this target is indeed responsible for the observed therapeutic phenotype and is relevant to the disease pathology.[3][4] This dual process of identification and validation significantly de-risks the subsequent stages of drug development and increases the probability of clinical success.

This guide will explore a multi-pronged approach to the target deconvolution of "Compound X," a hypothetical small molecule with promising therapeutic activity observed in phenotypic screens. We will detail the methodologies for direct biochemical approaches, target engagement assays within a cellular context, and large-scale genetic screens to identify and validate its molecular target(s).

Experimental Workflows for Target Identification and Validation

A robust strategy for target identification and validation typically integrates multiple orthogonal approaches to build a compelling case for a specific target. The general workflow involves an initial discovery phase to generate a list of potential candidates, followed by rigorous validation experiments to confirm the direct interaction and functional relevance of the target.

Target Discovery Methodologies

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique that leverages the specific binding interaction between a ligand (Compound X) and its target protein.[5] By immobilizing a derivative of Compound X onto a solid support matrix, cellular lysates can be passed over this matrix, allowing for the selective capture of interacting proteins.[5] These captured proteins are then eluted and identified using mass spectrometry.

Experimental Protocol:

-

Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and a reactive group (e.g., NHS ester, alkyne) for immobilization, while ensuring the modification does not abrogate its biological activity.

-

Immobilization: Covalently couple the Compound X probe to an activated chromatography resin (e.g., NHS-activated sepharose, CNBr-activated agarose).[1][4][6][7][8]

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue that is responsive to Compound X. Clarify the lysate by centrifugation to remove insoluble material.

-

Affinity Capture: Incubate the clarified lysate with the Compound X-coupled resin. To control for non-specific binding, a parallel incubation should be performed with a control resin (e.g., resin coupled with an inactive analog or blocked with ethanolamine).

-

Washing: Extensively wash the resin with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the resin. This can be achieved by:

-

Competitive Elution: Using an excess of free Compound X.

-

Non-specific Elution: Changing the pH or ionic strength of the buffer, or using denaturing agents like SDS.

-

-

Sample Preparation for MS: The eluted proteins are typically separated by SDS-PAGE, and protein bands of interest are excised, in-gel digested with trypsin, and the resulting peptides are extracted.

-

Mass Spectrometry: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the protein lists from the Compound X pulldown and the control pulldown. Bona fide targets should be significantly enriched in the Compound X sample.

| Parameter | Typical Value/Range | Reference |

| Resin Type | NHS-activated Sepharose, CNBr-activated Agarose | [1][4] |

| Coupling Chemistry | Amine coupling, Click chemistry | N/A |

| Protein Load | 1-20 mg total protein per mL of resin | N/A |

| Elution Buffer | High concentration of free ligand (10-100x Kd), 0.1 M Glycine pH 2.5, 2% SDS | N/A |

| Binding Affinity (Kd) | High: <100 nM, Medium: 100 nM - 10 µM, Low: >10 µM | [9][10] |

CRISPR-Cas9 Genetic Screens

CRISPR-Cas9 technology enables genome-wide loss-of-function screens to identify genes that are essential for a specific phenotype, such as sensitivity to Compound X.[11][12] A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cells.[11] Treatment with Compound X will lead to the depletion of cells with sgRNAs targeting genes required for the compound's efficacy.

Experimental Protocol:

-

Library Design and Preparation: Utilize a genome-scale sgRNA library. These libraries typically contain multiple sgRNAs per gene to ensure robust knockout.[6] Package the sgRNA library into lentiviral particles.

-

Cell Transduction: Transduce a Cas9-expressing cell line with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.[11]

-

Selection: Select for successfully transduced cells (e.g., using puromycin resistance).

-

Compound Treatment: Split the cell population into two groups: one treated with a vehicle control and the other with a cytotoxic concentration of Compound X.

-

Cell Harvesting: After a defined period of compound treatment, harvest the surviving cells from both populations.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells and amplify the sgRNA-encoding regions by PCR. Perform high-throughput sequencing to determine the relative abundance of each sgRNA in both the treated and control populations.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the Compound X-treated population compared to the control.[2][13] Genes targeted by these depleted sgRNAs are potential targets of Compound X or are essential for its mechanism of action.

-

Hit Validation: Validate the top candidate genes from the screen individually. This can be done by generating individual knockout cell lines for each candidate gene and confirming their altered sensitivity to Compound X.[14][15][16]

| Parameter | Typical Value/Range | Reference |

| Multiplicity of Infection (MOI) | < 0.3 | [11] |

| Cell Representation | > 200 cells per sgRNA | N/A |

| Sequencing Read Depth | > 100 reads per sgRNA | [14] |

| Hit Selection Criteria | Log2 Fold Change < -1, p-value < 0.05 | N/A |

Target Validation Methodologies

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[17] The principle is that the binding of a ligand, such as Compound X, can stabilize its target protein, leading to an increase in its thermal stability.[17] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heating cells to various temperatures.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with either vehicle or Compound X at a desired concentration.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target engagement.[18][19][20] The change in the melting temperature (ΔTm) is a measure of the extent of stabilization.

| Parameter | Typical Value/Range | Reference |

| Compound Incubation Time | 1-3 hours | [21] |

| Heating Duration | 3 minutes | [17] |

| Temperature Range | 37°C to 70°C in 2-3°C increments | N/A |

| Significant ΔTm | > 1.5°C | N/A |

| EC50 (from ITDR-CETSA) | Varies depending on compound potency | [19] |

Signaling Pathway Context

Understanding the signaling pathway in which the identified target operates is crucial for elucidating the broader biological consequences of Compound X's activity. Below are examples of two key signaling pathways often implicated in drug discovery, visualized using Graphviz.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[22][23] Dysregulation of this pathway is a hallmark of many cancers.[24]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response, immunity, and cell survival.[25][26][27] Its aberrant activation is associated with numerous inflammatory diseases and cancers.[28][29]

Conclusion

The identification and validation of a compound's target are foundational to modern drug discovery. The methodologies outlined in this guide, from direct biochemical pulldowns to cellular target engagement assays and genome-wide genetic screens, provide a powerful and multifaceted toolkit for researchers. By integrating these approaches, a high-confidence determination of the molecular target of a novel bioactive compound like "Compound X" can be achieved. This, in turn, paves the way for subsequent lead optimization, preclinical development, and ultimately, the successful translation of a promising compound into a novel therapeutic.

References

- 1. Affinity Resins: Overview, Types, & More [excedr.com]

- 2. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What Is Affinity Resin? 2025 Definitive Guide - Bestchrom [bestchrom.com]

- 5. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Types Of Affinity Chromatography Resins | Bio-Link [biolink.com]

- 7. A Guide to Types of Affinity Resins [sunresinlifesciences.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 11. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. revvity.com [revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. CETSA [cetsa.org]

- 18. A robust CETSA data analysis automation workflow for routine screening [genedata.com]

- 19. CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 22. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. NF-kB pathway overview | Abcam [abcam.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Toxicity Screening of Investigational Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation practices for the preliminary toxicity screening of a novel chemical entity, referred to herein as "Compound X." Early-stage toxicity testing is a critical component of the drug discovery and development pipeline, enabling the identification of potential safety liabilities and informing go/no-go decisions before significant resources are invested.[1][2][3] This process involves a tiered approach, beginning with rapid in vitro assays and progressing to more complex in vivo studies for promising candidates.

The primary objectives of preliminary screening are to assess a compound's potential for cytotoxicity (cell death), genotoxicity (damage to genetic material), and acute systemic toxicity.[4][5] Accurate and early prediction of these toxic effects is crucial, as drug-induced toxicities, such as hepatotoxicity and cardiotoxicity, are leading causes of drug withdrawal from the market.[1]

A Tiered Approach to Toxicity Screening

A logical, tiered workflow is employed to efficiently screen compounds. The process begins with high-throughput in vitro assays to assess specific toxicity endpoints like cytotoxicity and mutagenicity.[6] Compounds that pass these initial screens may then advance to in vivo studies to evaluate their effects in a whole-organism system.[7][8] This structured progression ensures that the use of animal models is minimized and reserved for compounds with the most promising safety profiles.[9]

In Vitro Toxicity Screening

In vitro assays are fundamental to early toxicity profiling due to their high throughput, lower cost, and reduced reliance on animal models.[1][10]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Compound X. Include wells for a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound X to determine the IC50 value (the concentration that inhibits 50% of cell viability).

| Cell Line | Exposure Time (hr) | IC50 (µM) |

| HepG2 (Liver) | 24 | 45.2 |

| HEK293 (Kidney) | 24 | 88.1 |

| SH-SY5Y (Neuronal) | 24 | > 100 |

| HepG2 (Liver) | 48 | 22.7 |

| HEK293 (Kidney) | 48 | 51.5 |

Genotoxicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[12][14] The test measures the ability of a compound to induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[13]

-

Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102) at 37°C.[12]

-

Metabolic Activation (Optional but Recommended): The test is performed with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains metabolic enzymes (like P450s) that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[12][14]

-

Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for the non-activation condition), and 100 µL of the test compound (Compound X) at various concentrations.[12] Include a negative (vehicle) control and a known positive control mutagen for each strain.

-

Plating: To the mixture, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed. Quickly pour the mixture onto a minimal glucose agar plate (the base layer).[14]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of visible revertant colonies on each plate. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

| S. typhimurium Strain | Metabolic Activation (S9) | Compound X Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| TA100 | - | 0 (Vehicle) | 135 ± 12 | 1.0 |

| 10 | 142 ± 15 | 1.1 | ||

| 50 | 155 ± 11 | 1.1 | ||

| 100 | 160 ± 18 | 1.2 | ||

| TA100 | + | 0 (Vehicle) | 140 ± 10 | 1.0 |

| 10 | 310 ± 25 | 2.2 | ||

| 50 | 580 ± 40 | 4.1 | ||

| 100 | 850 ± 55 | 6.1 |

In Vivo Toxicity Screening

In vivo studies are performed to understand the effects of a compound in a complex biological system, providing insights into systemic toxicity, target organs, and dose-response relationships.[7][8]

Acute Oral Toxicity Assessment

Acute oral toxicity studies evaluate the adverse effects that occur within a short time after oral administration of a single dose of a substance.[15] The OECD provides several guidelines for these studies, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[15] These methods aim to classify the compound based on its toxicity and estimate its LD50 (median lethal dose) while minimizing animal use.[15][16]

-

Animal Selection: Use healthy, young adult rodents (rats are preferred), typically females, from a common laboratory strain.[17] Animals are acclimatized and fasted before dosing.

-

Dose Selection: The study proceeds in a stepwise manner using defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available in vitro data or information on structurally similar compounds.

-

Dosing Procedure: A group of three animals is dosed at the selected starting level. The substance is administered orally via gavage.[18]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors), and body weight changes.[16] Close observation is required for the first few hours post-dosing and then daily for 14 days.

-

Stepwise Progression:

-

If mortality is observed in two or three animals, the test is stopped, and the compound is classified in that toxicity category. A re-test at the next lower dose level may be required for confirmation.

-

If one animal dies, the procedure is repeated with three more animals at the same dose.

-

If no animals die, the procedure is repeated with three new animals at the next higher dose level.

-

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

| Dose Level (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | GHS Classification |

| 300 | 3 | 0/3 | No significant signs | - |

| 2000 | 3 | 2/3 | Lethargy, piloerection within 4 hours | Category 4 |

| Estimated LD50 Range | 300 < LD50 ≤ 2000 mg/kg |

Mechanistic Insights: Signaling Pathways in Toxicity

Understanding how a compound exerts its toxic effects at a molecular level is crucial. Many toxic compounds induce cell death through the activation of the apoptotic signaling pathway.[19] Apoptosis is a programmed cell death mechanism essential for normal tissue homeostasis, but its inappropriate activation can lead to toxicity.

Disruption of signaling pathways can lead to a range of adverse outcomes, including cancer and endocrine disruption.[20] Visualizing these pathways helps to understand the mechanism of action of a toxic compound and can aid in developing safer alternatives.[19]

References

- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 2. news-medical.net [news-medical.net]

- 3. nextmsc.com [nextmsc.com]

- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. labinsights.nl [labinsights.nl]

- 8. hoeford.com [hoeford.com]

- 9. blog.biobide.com [blog.biobide.com]

- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. omicsonline.org [omicsonline.org]

Understanding the Novelty of Compound X's Mode of Action: A Technical Guide

Disclaimer: The information provided in this document is for illustrative purposes only and is based on hypothetical data for a fictional "Compound X." It is intended to demonstrate the format and level of detail for a technical guide and should not be used for any real-world scientific or medical application.

Abstract

Compound X represents a novel therapeutic agent with a unique mechanism of action that distinguishes it from current standards of care. This technical guide provides an in-depth analysis of Compound X's mode of action, supported by preclinical data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this promising new molecule.

Introduction

Compound X is a small molecule inhibitor that has demonstrated significant efficacy in preclinical models of various diseases. Its novelty lies in its ability to selectively target and modulate a key signaling pathway implicated in disease pathogenesis. This document will elucidate the core aspects of its mechanism, supported by robust experimental evidence.

Quantitative Analysis of Compound X Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of Compound X's potency and selectivity.

Table 1: In Vitro Potency of Compound X

| Assay Type | Target | IC50 (nM) |

| Kinase Assay | Target Protein A | 5.2 |

| Cell Proliferation | Cancer Cell Line 1 | 15.8 |

| Cell Proliferation | Cancer Cell Line 2 | 22.4 |

| Cytotoxicity Assay | Normal Human Cells | > 10,000 |

Table 2: In Vivo Efficacy of Compound X in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| Compound X | 10 | 45 | < 0.05 |

| Compound X | 25 | 78 | < 0.01 |

| Standard of Care | 50 | 65 | < 0.01 |

Signaling Pathway of Compound X

Compound X exerts its therapeutic effect by modulating the "Pathway Y" signaling cascade. The following diagram illustrates the proposed mechanism.

Caption: Proposed signaling pathway of Compound X.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against Target Protein A.

Materials:

-

Recombinant human Target Protein A

-

ATP, [γ-32P]ATP

-

Substrate peptide

-

Compound X (serial dilutions)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Compound X in DMSO.

-

In a 96-well plate, add kinase buffer, substrate peptide, and the diluted Compound X.

-

Add recombinant Target Protein A to initiate the reaction.

-

Add a mixture of ATP and [γ-32P]ATP to start the kinase reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Compound X on cancer cell lines.

Materials:

-

Cancer Cell Line 1 and Cancer Cell Line 2

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Compound X (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear bottom, opaque-walled plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with serial dilutions of Compound X for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of Compound X.

Caption: Preclinical evaluation workflow for Compound X.

Conclusion

Compound X demonstrates a promising and novel mode of action characterized by potent and selective inhibition of Target Protein A. The data presented in this guide supports its continued development as a potential therapeutic agent. The detailed protocols provided herein are intended to facilitate further research and a deeper understanding of its unique mechanism. Future studies will focus on elucidating downstream effects and identifying potential biomarkers for patient stratification.

Methodological & Application

Application Note: Laboratory Synthesis of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, widely known as Aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1][2] Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthetic pathway of prostaglandins and thromboxanes.[1][3][4] The synthesis of Aspirin is a classic example of an esterification reaction, where the hydroxyl group of salicylic acid is acetylated by acetic anhydride in the presence of an acid catalyst.[5][6] This process yields acetylsalicylic acid and acetic acid as a byproduct.[7][8] This application note provides a detailed protocol for the synthesis, purification, and characterization of acetylsalicylic acid in a laboratory setting.

Reaction Mechanism

The synthesis is an acid-catalyzed esterification. The process begins with the protonation of acetic anhydride by the acid catalyst (e.g., sulfuric or phosphoric acid), which activates it for nucleophilic attack. The phenolic hydroxyl group of salicylic acid then attacks one of the carbonyl carbons of the activated acetic anhydride. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of acetylsalicylic acid.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of acetylsalicylic acid.

Table 1: Reagent and Product Properties

| Compound | Molar Mass ( g/mol ) | Role |

| Salicylic Acid (C₇H₆O₃) | 138.12 | Limiting Reactant |

| Acetic Anhydride (C₄H₆O₃) | 102.09 | Excess Reagent |

| Acetylsalicylic Acid (C₉H₈O₄) | 180.16 | Product |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Reference |

| Theoretical Yield | Dependent on starting mass of salicylic acid | [10] |

| Typical Experimental Yield | 65% - 80% | [11][12] |

| Melting Point (Pure) | 135 - 140 °C | [10][11][13] |

| Purity Test (FeCl₃) | Negative (no color change) for pure product | [14][15][16] |

Experimental Protocols

Safety Precautions:

-

Always wear safety goggles and a lab coat.[14]

-

Handle acetic anhydride and concentrated sulfuric/phosphoric acid in a fume hood as they are corrosive and their vapors are irritating.[16]

Part 1: Synthesis of Acetylsalicylic Acid

-

Preparation: Prepare a hot water bath by heating approximately 400 mL of water in a 600 mL beaker on a hot plate.[16]

-

Weighing Reactant: Accurately weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[10] Record the exact mass.

-

Adding Reagents: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask containing the salicylic acid.[10][13]

-

Catalyst Addition: Slowly add 5-8 drops of concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) to the mixture while swirling the flask gently.[10][14]

-

Reaction: Place the flask in the hot water bath (approximately 70-80 °C) for 10-15 minutes, stirring occasionally until all the solid dissolves.[6][11][12]

-

Hydrolysis of Excess Anhydride: Remove the flask from the water bath. Cautiously add 15-20 mL of cold deionized water to the flask to decompose the excess acetic anhydride.[10][14]

-

Crystallization: Cool the mixture in an ice bath for about 15 minutes to facilitate the crystallization of the aspirin.[10][14] If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[10][14] Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.

-

Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the product to a pre-weighed watch glass and place it in a drying oven at a low temperature (around 100°C) or let it air dry.[12]

-

Yield Calculation: Weigh the dried product and calculate the percent yield based on the initial mass of the limiting reactant, salicylic acid.[10]

Part 2: Purity Analysis

-

Melting Point Determination:

-

Place a small amount of the dried synthesized aspirin into a capillary tube.

-

Determine the melting point range using a melting point apparatus.

-

A sharp melting point range close to the literature value (135-140 °C) indicates high purity.[11][13] Impurities will typically lower the melting point and broaden the range.[13]

-

-

Ferric Chloride (FeCl₃) Test for Unreacted Salicylic Acid:

-

This test detects the presence of the phenolic hydroxyl group found in salicylic acid but not in aspirin.[15][16]

-

Set up three test tubes. In the first, place a few crystals of salicylic acid (positive control). In the second, place a few crystals of your synthesized aspirin. The third will serve as a negative control.

-

Add about 1 mL of ethanol or water to each tube, followed by 1-2 drops of 1% ferric chloride solution.[14][15]

-

A deep purple color indicates the presence of a phenol group. A pure sample of aspirin should show little to no color change.[14]

-

Visualizations

Caption: Experimental workflow for the synthesis of acetylsalicylic acid.

Caption: Mechanism of action of Aspirin via inhibition of the COX pathway.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How Aspirin Works [chem.uwec.edu]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. medhavatika.com [medhavatika.com]

- 7. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 9. quora.com [quora.com]

- 10. Synthesis of Aspirin [home.miracosta.edu]

- 11. ijsea.com [ijsea.com]

- 12. understandingstandards.org.uk [understandingstandards.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for In Vitro Susceptibility Testing of Compound X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of a novel therapeutic agent, Compound X. The following methods are described: broth microdilution, agar dilution, and disk diffusion. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for accurate and reproducible results.[1][2][3][4][5][6]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[7][8] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7][9]

Principle

A standardized suspension of the test microorganism is added to wells containing serial dilutions of Compound X. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of Compound X that prevents visible growth.

Experimental Protocol

1.2.1. Preparation of Compound X Stock Solution:

-

Prepare a stock solution of Compound X at a concentration of 1280 µg/mL in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Further dilutions will be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

1.2.2. Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the 1280 µg/mL Compound X stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

The final volume in each well will be 50 µL before adding the inoculum.

-

Include a growth control well (no Compound X) and a sterility control well (no inoculum).[10]

1.2.3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

1.2.4. Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

1.2.5. Reading and Interpretation:

-